

Technical Guide: Umibecestat (CNP520) Structure-Activity Relationship Studies[1]

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Compound of Interest

Compound Name: Umibecestat HCl

Cat. No.: B1193777

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Executive Summary

Umibecestat (CNP520) represents a landmark case study in the medicinal chemistry of aspartyl protease inhibitors.[1] Developed jointly by Novartis and Amgen, it was designed to overcome the historical liabilities of BACE1 inhibitors: poor blood-brain barrier (BBB) penetrance due to P-glycoprotein (P-gp) efflux and off-target toxicity (specifically BACE2-mediated hypopigmentation and Cathepsin D-mediated retinal toxicity).[1]

This guide deconstructs the structure-activity relationship (SAR) studies that evolved a generic 5-amino-1,4-oxazine scaffold into a highly selective, CNS-penetrant clinical candidate.[1][2][3] While clinical development was halted due to downstream cognitive effects, the chemical optimization of CNP520 remains a gold standard for designing CNS-active small molecules.[1]

Chemical Architecture & Scaffold Design[1]

Umibecestat is a cyclic isothioureia derivative, specifically built around a 5-amino-1,4-oxazine core.[1] The molecule can be dissected into three pharmacophoric regions, each optimized for a specific biophysical role.

Region	Chemical Moiety	Function
Core (Warhead)	(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazine	Engages the catalytic aspartic acid dyad (Asp32/Asp228) via H-bonding.[1] The specific stereochemistry and substitutions modulate pKa to reduce P-gp efflux.[1]
Linker	5-fluoro-pyridine	Provides rigid spacing to orient the "cap" into the S3 pocket while maintaining metabolic stability.[1]
Cap (Tail)	3-chloro-5-trifluoromethyl-pyridine-2-carboxamide	Occupies the hydrophobic S3 subpocket, driving potency and selectivity against other aspartyl proteases (e.g., Cathepsin D).[1]

Mechanism of Action

Umibecestat functions as a competitive, reversible inhibitor of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1).[1] By binding to the active site, it prevents the rate-limiting cleavage of the Amyloid Precursor Protein (APP) into the C99 fragment, thereby halting the production of neurotoxic A β peptides.

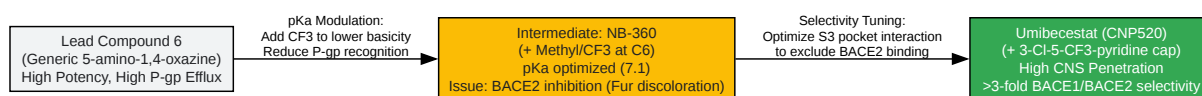
SAR & Optimization Logic

The discovery of CNP520 was driven by three critical requirements:

- **Permeability:** Lowering the basicity (pKa) of the amidine headgroup to avoid lysosomal trapping and P-gp efflux.[1]
- **Selectivity:** Avoiding BACE2 (depigmentation) and Cathepsin D (retinal toxicity).[1][4]
- **Metabolic Stability:** Preventing rapid oxidative clearance.[1]

The Optimization Pathway

The following diagram illustrates the logical progression from the initial hit to the final clinical candidate.



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Figure 1: Medicinal chemistry evolution of Umibecestat. The critical jump from NB-360 to CNP520 involved fine-tuning the 'cap' region to exploit subtle differences between the BACE1 and BACE2 active sites.

Critical Structural Modifications

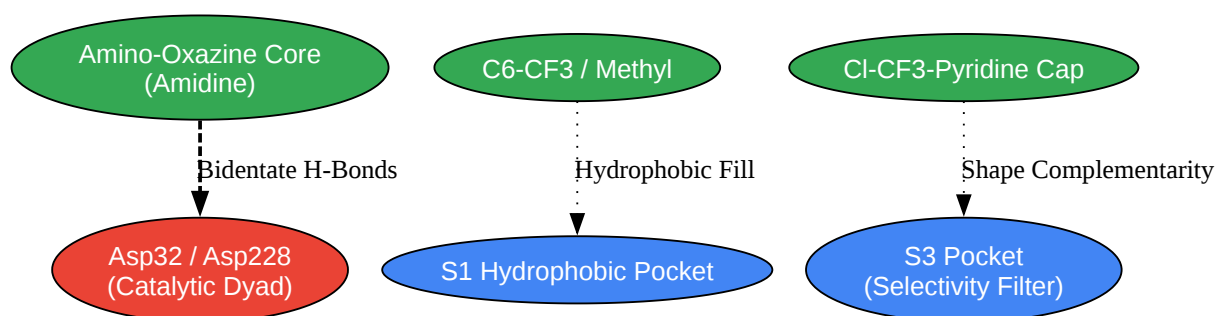
- The "Magic Methyl" & Trifluoromethyl Effect: Early oxazine inhibitors were highly basic (pKa > 9), leading to high P-gp efflux and poor brain exposure.[1]
 - Modification: Introduction of a trifluoromethyl (-CF3) group at the C6 position of the oxazine ring.[1][2][3]
 - Result: This electron-withdrawing group lowered the pKa of the amidine to ~7.[1]1. This is the "sweet spot" where the molecule remains neutral enough to cross the BBB but basic enough to interact with the catalytic aspartates.[1]
- Selectivity via the Amide Cap: The intermediate NB-360 was potent but caused coat color changes in mice, a hallmark of BACE2 inhibition.[1]
 - Modification: The phenyl amide cap was replaced with a 3-chloro-5-trifluoromethyl-pyridine-2-carboxamide.[1]
 - Result: This specific heteroaromatic arrangement exploited a single residue difference in the S3 pocket between BACE1 and BACE2, significantly improving the selectivity window.

Binding Mode Analysis (Structural Biology)

X-ray crystallography (PDB Code: 6EQM) reveals the precise binding mode of Umibecestat within the BACE1 active site.[1]

Key Interactions

- Catalytic Dyad: The cyclic amidine (isothiourea) forms a bidentate hydrogen bond network with Asp32 and Asp228.[1]
- S1 Pocket: The methyl and trifluoromethyl groups on the oxazine ring sit in the hydrophobic S1 pocket.[1]
- S2' Pocket: The 5-fluoro-pyridine linker traverses the S1-S2 boundary.[1]
- S3 Pocket: The terminal pyridine cap occupies the S3 pocket.[1] The chlorine atom provides a crucial hydrophobic contact that excludes water and improves binding enthalpy.[1]



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Figure 2: Schematic of Umibecestat binding interactions within the BACE1 active site (based on PDB 6EQM).[1]

Quantitative Data Summary

The following data highlights the success of the optimization campaign in achieving potency and selectivity.

Parameter	Value	Significance
BACE1 IC50 (Human)	11 nM	High potency against the primary target.[1]
BACE1 IC50 (Mouse)	10 nM	Consistent cross-species potency allows for valid animal modeling.[1]
BACE2 Selectivity	> 3-fold (functional)	Sufficient to avoid hypopigmentation at therapeutic doses.[1]
Cathepsin D Selectivity	> 100-fold	Critical for avoiding retinal pigment epithelium (RPE) toxicity.[1]
pKa	~7.1	Optimized for CNS penetration (low P-gp efflux).[1][2][3]
CSF A β Reduction	> 70% (Rat/Dog)	Demonstrates robust target engagement in the CNS.[1][5]

Experimental Protocols

To validate these SAR findings, the following protocols are recommended. These are "self-validating" systems where positive controls (e.g., Verubecestat) must be included.[1]

A. BACE1 Enzymatic FRET Assay

Purpose: To determine the intrinsic inhibitory potency (IC50) of compounds against purified BACE1.[1]

- Reagents:
 - Recombinant human BACE1 (extracellular domain).[1]
 - FRET peptide substrate (e.g., Rho-EVNLDAEFK-Quencher), derived from the Swedish mutation of APP.[1]

- Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS.
- Procedure:
 - Dilute compounds in DMSO (10-point dose response).[1]
 - Add 10 μ L of compound to 384-well black plates.
 - Add 10 μ L of enzyme solution (final conc. 1 nM). Incubate for 15 min at RT.
 - Initiate reaction by adding 10 μ L of substrate (final conc. 2 μ M).
 - Read fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 min.
- Validation:
 - Z' factor must be > 0.5.[1]
 - Reference inhibitor IC50 must fall within 2-fold of historical mean.[1]

B. Primary Cortical Neuron A β Reduction Assay

Purpose: To assess cellular potency and membrane permeability.[1]

- Cell Culture:
 - Isolate cortical neurons from E16-E18 mouse embryos.
 - Plate on poly-D-lysine coated plates in Neurobasal medium + B27 supplement.[1]
 - Culture for 7 days (DIV7) to allow maturation.[1]
- Treatment:
 - Replace media with fresh Neurobasal containing compound (0.1 nM to 10 μ M).[1]
 - Incubate for 24 hours.
- Detection:

- Collect supernatant.[1]
- Quantify A β 40 and A β 42 using MSD (Meso Scale Discovery) or specific ELISA kits.[1]
- Assess cell viability using CellTiter-Glo (ATP) to ensure A β reduction is not due to cytotoxicity.[1]

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